2-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a fluorine atom, a pyrrolidinyl group, and a carbamothioyl group attached to a benzamide core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the preparation of the pyrrolidinyl intermediate. This can be achieved by reacting 4-bromoaniline with pyrrolidine under suitable conditions to form 4-(pyrrolidin-1-yl)aniline.
Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom. This can be done by reacting 4-(pyrrolidin-1-yl)aniline with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to obtain 2-fluoro-4-(pyrrolidin-1-yl)aniline.
Formation of the Carbamothioyl Group: The final step involves the formation of the carbamothioyl group. This can be achieved by reacting 2-fluoro-4-(pyrrolidin-1-yl)aniline with thiophosgene (CSCl2) in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the compound, potentially forming sulfoxides or sulfones.
Reduction: Reduced derivatives, potentially forming amines or alcohols.
Substitution: Substituted derivatives, where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
2-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide
- 2-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamoyl}benzamide
- 2-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzoic acid
Uniqueness
2-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to the presence of the fluorine atom and the carbamothioyl group, which may confer distinct biological activities and chemical properties compared to similar compounds. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-fluoro-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-16-6-2-1-5-15(16)17(23)21-18(24)20-13-7-9-14(10-8-13)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFQQCQJYSAJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.